molecular formula C10H8KO4S B1343617 Potassium 6-hydroxynaphthalene-2-sulfonate CAS No. 833-66-9

Potassium 6-hydroxynaphthalene-2-sulfonate

Cat. No.: B1343617
CAS No.: 833-66-9
M. Wt: 263.33 g/mol
InChI Key: STMVLNFIDYHORT-UHFFFAOYSA-N
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Description

Potassium 6-hydroxynaphthalene-2-sulfonate (KHNS) is a sulfonated derivative of naphthalene, an aromatic hydrocarbon. It is a white, crystalline solid that is soluble in water and organic solvents. KHNS has a wide range of applications in the scientific research and industrial fields, due to its unique properties.

Scientific Research Applications

Advanced Oxidation Processes

Potassium 6-hydroxynaphthalene-2-sulfonate, as part of the broader family of sulfonated aromatic compounds, has been explored for its degradability under advanced oxidation processes. In one study, the degradation kinetics and pathway of a similar sulfonate compound, 6:2 fluorotelomer sulfonate potassium salt (6:2 FTS-K), were evaluated under various advanced oxidation processes. It was found that UV/H2O2 was the most effective approach, indicating potential applications in environmental remediation and water treatment technologies. The degradation process involved substitution, desulfonation, carboxylation, and sequential removal of CF2 units, leading to nearly complete desulfonation and defluorination under optimal conditions (Yang et al., 2014).

Proton Exchange Membrane Materials

Research has also been conducted on the synthesis of highly fluorinated poly(arylene ether)s copolymers containing sulfonic acid groups for applications as proton exchange membrane materials in fuel cells. These materials were synthesized using sulfonated salts related to this compound. The resulting membranes demonstrated significant proton conductivities and lower methanol permeabilities compared to conventional sulfonated ionomer membranes, highlighting their potential in fuel cell technology (Kim et al., 2006).

Electrochemical Sensors

This compound derivatives have been utilized in the development of electrochemical sensors. For instance, a modified glassy carbon electrode with poly(4-amino-3-hydroxynaphthalene sulfonic acid) showed promise for the simultaneous determination of caffeine and paracetamol, demonstrating high sensitivity, selectivity, and stability. This suggests potential applications in the food and pharmaceutical industries for quality control and drug monitoring purposes (Tefera et al., 2016).

Fluorescent Sensing for CN- in Water

Another interesting application involves the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescent sensing of CN- ions in water, based on the mechanism of supramolecular self-assembly. This research provides a novel approach for the selective recognition of CN- anions, with potential implications for environmental monitoring and safety (Shi et al., 2013).

Mechanism of Action

Target of Action

Potassium 6-hydroxynaphthalene-2-sulfonate is a chemical compound that is primarily used as a dye intermediate . The primary targets of this compound are the molecules that are involved in the dye formation process.

Mode of Action

It is known to be used in the production of dyes , suggesting that it may interact with other compounds to form complex structures that exhibit color.

Biochemical Pathways

As a dye intermediate, it is likely involved in the chemical reactions that lead to the formation of dyes .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in aqueous environments.

Result of Action

The result of the action of this compound is the production of dyes

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it can be more active in aqueous environments . Furthermore, its stability may be affected by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Potassium 6-hydroxynaphthalene-2-sulfonate plays a crucial role in biochemical reactions, particularly in the synthesis of dyes and pigments. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, where it acts as a substrate. The nature of these interactions often involves the transfer of sulfonate groups, which can modify the activity of the target enzymes and proteins .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways that are dependent on sulfonation reactions, leading to changes in gene expression and metabolic activities within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions are often mediated by the sulfonate group, which can form stable complexes with the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or light exposure. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that very high doses can lead to adverse effects such as organ damage or metabolic disturbances .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfonation. It interacts with enzymes such as sulfotransferases, which facilitate the transfer of sulfonate groups to various substrates. This interaction can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins can affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles where it can exert its biochemical effects. For example, it may localize to the cytoplasm or nucleus, depending on the presence of specific targeting sequences or modifications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Potassium 6-hydroxynaphthalene-2-sulfonate involves the sulfonation of naphthalene followed by hydroxylation and subsequent reaction with potassium hydroxide.", "Starting Materials": [ "Naphthalene", "Sulfuric acid", "Sodium hydroxide", "Potassium hydroxide" ], "Reaction": [ "Sulfonation of naphthalene using sulfuric acid to form 2-naphthalenesulfonic acid", "Neutralization of 2-naphthalenesulfonic acid with sodium hydroxide to form sodium 2-naphthalenesulfonate", "Hydroxylation of sodium 2-naphthalenesulfonate using sodium hydroxide and hydrogen peroxide to form sodium 6-hydroxynaphthalene-2-sulfonate", "Conversion of sodium 6-hydroxynaphthalene-2-sulfonate to potassium 6-hydroxynaphthalene-2-sulfonate by reaction with potassium hydroxide" ] }

833-66-9

Molecular Formula

C10H8KO4S

Molecular Weight

263.33 g/mol

IUPAC Name

potassium;6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.K/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);

InChI Key

STMVLNFIDYHORT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[K+]

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O.[K]

833-66-9

physical_description

DryPowde

Pictograms

Irritant

Related CAS

93-01-6 (Parent)

Origin of Product

United States

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